molecular formula C15H12N2O B458950 2-(3-Methylphenyl)quinazolin-4-ol CAS No. 18818-40-1

2-(3-Methylphenyl)quinazolin-4-ol

Cat. No.: B458950
CAS No.: 18818-40-1
M. Wt: 236.27g/mol
InChI Key: HGMYBXXEFAWWSC-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)quinazolin-4-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)quinazolin-4-ol typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of 3-methylbenzaldehyde and anthranilic acid in the presence of a catalyst such as acetic anhydride . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis and metal-catalyzed reactions to enhance yield and reduce reaction time . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)quinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . Additionally, it can interact with bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinazolin-4-ol
  • 2-Methylquinazolin-4-ol
  • 2-(4-Methylphenyl)quinazolin-4-ol

Uniqueness

2-(3-Methylphenyl)quinazolin-4-ol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-(3-methylphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMYBXXEFAWWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322617
Record name 2-(3-methylphenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18818-40-1
Record name 2-(3-methylphenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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